Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)

Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate is a versatile brominated indole derivative widely used in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for multi-step syntheses. The bromomethyl moiety at the 3-position provides a reactive site for further functionalization, enabling cross-coupling, nucleophilic substitution, or other transformations. This compound is particularly useful in constructing indole-based scaffolds for drug discovery, agrochemicals, and materials science. Its well-defined reactivity and compatibility with various reaction conditions make it a preferred intermediate for synthesizing complex heterocyclic compounds. Proper handling is advised due to its sensitivity to moisture and potential lachrymatory effects.
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate structure
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
CAS No:96551-21-2
MF:C14H16BrNO2
MW:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • t-Butyl-3-bromomethylindole-1-carboxylate
    • 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(bromomethyl)indole-1-carboxylate
    • tert-Butyl 3-bromomethylindole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
    • 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
    • 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
    • tert-Butyl 3-Bromomethyl-indole-1-carboxylate
    • 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
    • 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
    • 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
    • 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
    • N-Boc-3-(bromomethyl)-1H-indole
    • 1-Boc-3-(bromomethyl)-1H-indole
    • 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
    • F2199-0313
    • N-t-butoxycarbonyl-3-bromomethylindole
    • MFCD05864361
    • DB-007889
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
    • AB1284
    • DTXSID10342504
    • 96551-21-2
    • SY122157
    • tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-Bromomethyl-N-tert-butoxycarbonyl indole
    • EN300-265842
    • AS-44552
    • AKOS005146379
    • SCHEMBL1483546
    • N-boc-3-indolylmethyl bromide
    • t-butyl 3-(bromomethyl)-indole-1-carboxylate
    • 1-Boc-3-(bromomethyl)indole
    • 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • BCP26638
    • tert-Butyl3-Bromomethylindole-1-carboxylate
    • 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
    • TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
    • tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864361
    • Inchi: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
    • InChI Key: NRFDZZBPGMUOQD-UHFFFAOYSA-N
    • SMILES: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 309.03600
  • Monoisotopic Mass: 309.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.2A^2
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 106 °C
  • Boiling Point: 391.1±34.0 °C at 760 mmHg
  • Flash Point: 190.3±25.7 °C
  • Refractive Index: 1.569
  • PSA: 31.23000
  • LogP: 4.31940
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Security Information

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ;  10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Reference
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Reference
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides
Liu, Ruiyan; Zhang, Puwen; Gan, Tong; Cook, James M., Journal of Organic Chemistry, 1997, 62(21), 7447-7456

Production Method 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Cyclohexane ;  15 min, rt
1.2 overnight, rt
Reference
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride ;  0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ;  10 min, 0 °C; 1 h, rt
Reference
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists
Henke, Brad R.; Aquino, Christopher J.; Birkemo, Larry S.; Croom, Dallas K.; Dougherty, Robert W. Jr.; et al, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725

Production Method 7

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Reference
Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines
Hendea, Daniela, 2006, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Palladium-catalyzed silylation reaction between benzylic halides and silylboronate
Huang, Zhi-Dao; Ding, Ran; Wang, Peng; Xu, Yun-He; Loh, Teck-Peng, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether ,  Water ;  cooled
Reference
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

Production Method 10

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
Reference
Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines
Zhao, Shuo; Smith, Kirsten S.; Deveau, Amy Morin; Dieckhaus, Christine M.; Johnson, Michael A.; et al, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562

Production Method 11

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Reference
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Reference
A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure
Zhang, Puwen; Liu, Ruiyan; Cook, James M., Tetrahedron Letters, 1995, 36(50), 9133-6

Production Method 13

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  36 h, rt
Reference
Preparation of arylpiperidinones for treatment of inflammation
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Reference
Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones
Beerlink, Johannes, 2009, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane
Reference
An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
Venkatachalam, T. K.; Mzengeza, S.; Diksic, M., Organic Preparations and Procedures International, 1993, 25(2), 249-51

Production Method 16

Reaction Conditions
Reference
Studies of the synthesis of L-[6'- or 7'-13C]tryptophan
Lee, Myonghui; Takatori, Kazuhiko; Kajiwara, Masahiro, 13C Igaku, 2006, 16, 20-21

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
Reference
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

Production Method 18

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
Reference
Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route
Schoellkopf, Ulrich; Lonsky, Ralph; Lehr, Philipp, Liebigs Annalen der Chemie, 1985, (2), 413-17

Production Method 19

Reaction Conditions
Reference
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, United States, , ,

Production Method 20

Reaction Conditions
Reference
Total synthesis of tryprostatin A and B as well as their enantiomers
Zhao, Shuo; Gan, Tong; Yu, Peng; Cook, James M., Tetrahedron Letters, 1998, 39(39), 7009-7012

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products

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Additional information on tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Exploring the Versatile Applications and Properties of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2)

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2) is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, often referred to as a bromomethyl indole derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the tert-butyl carboxylate group and the reactive bromomethyl moiety, make it a valuable building block for chemists and researchers.

The molecular structure of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate combines the indole core, a ubiquitous scaffold in medicinal chemistry, with functional groups that enhance its reactivity and versatility. The indole ring system is known for its presence in numerous natural products and pharmaceuticals, which explains the growing interest in derivatives like this compound. Researchers often explore its potential in creating novel drug candidates, particularly in areas such as central nervous system (CNS) therapeutics and anti-inflammatory agents.

One of the most compelling aspects of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate is its role in cross-coupling reactions, a hot topic in modern synthetic chemistry. The bromomethyl group facilitates various transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. This aligns with current trends in green chemistry, where efficient and selective reactions are prioritized to minimize waste and environmental impact.

In the pharmaceutical industry, the demand for indole-based intermediates like tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate has surged due to their utility in developing small-molecule drugs. Recent studies highlight its potential in targeting protein-protein interactions (PPIs), a frontier in drug discovery. PPIs are notoriously challenging to modulate, but the indole scaffold’s ability to mimic natural binding motifs makes it a promising candidate for such applications.

From a commercial perspective, tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate is available through specialized chemical suppliers, often with high purity grades suitable for research and development. Its CAS No. 96551-21-2 ensures precise identification in global databases, streamlining procurement for laboratories and manufacturers. The compound’s stability under standard storage conditions further enhances its practicality for industrial use.

Another area where tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate shines is in academic research. Universities and research institutions frequently employ it as a model substrate to study new catalytic methods or to explore the reactivity of heterocyclic compounds. Its compatibility with a wide range of reagents and conditions makes it a favorite among synthetic chemists.

Looking ahead, the applications of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate are expected to expand, particularly in the realm of personalized medicine and bioconjugation. As the scientific community continues to uncover new therapeutic targets, the need for versatile intermediates like this compound will only grow. Its role in enabling rapid and efficient synthesis positions it as a key player in the future of drug development.

In summary, tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2) is a multifaceted compound with broad utility in organic synthesis, pharmaceutical research, and beyond. Its unique properties and adaptability to modern chemical methodologies ensure its continued relevance in both academic and industrial settings. For researchers seeking a reliable and reactive indole derivative, this compound offers a wealth of opportunities for innovation and discovery.

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